

# Technical Support Center: Enhancing Pyrimidine Inhibitor Selectivity

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4-{{6-(4-Fluorophenyl)pyrimidin-4-  
YL]-amino}benzoic acid

Cat. No.: B1326740

[Get Quote](#)

Welcome to the Technical Support Center for drug development professionals. This guide is designed to provide in-depth, actionable strategies and troubleshooting advice for enhancing the selectivity of pyrimidine-based inhibitors, a critical challenge in the development of targeted therapies.<sup>[1][2][3]</sup> This resource moves beyond simple protocols to explain the underlying principles of inhibitor design and experimental validation, ensuring a robust and logical approach to achieving highly selective compounds.

## Section 1: Structure-Based Design Strategies & Troubleshooting

Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, allowing for the rational design of potent and selective inhibitors by leveraging the three-dimensional structure of the target protein.<sup>[4][5]</sup>

### Frequently Asked Questions (FAQs)

Question: My pyrimidine inhibitor shows high potency for my target kinase but also inhibits several off-target kinases with similar ATP-binding pockets. How can I improve its selectivity?

Answer: This is a common challenge due to the conserved nature of the ATP-binding site across the kinome.<sup>[6]</sup> Here are several strategies to consider:

- Exploit Unique "Selectivity Pockets": Analyze the crystal structures of your target and key off-target kinases. Look for adjacent, less-conserved pockets that can be engaged by modifying your inhibitor. Adding bulky substituents that fit into a unique pocket in your target kinase but clash with the corresponding region in off-target kinases can dramatically improve selectivity. [\[7\]](#)[\[8\]](#)
- Target the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size among kinases. If your target has a small gatekeeper (e.g., threonine or valine), you can design inhibitors with bulky groups that are sterically hindered from binding to kinases with larger gatekeepers (e.g., phenylalanine or methionine). [\[8\]](#)
- Target Inactive Conformations (Type II Inhibitors): Design inhibitors that bind to the inactive "DFG-out" conformation of the kinase.[\[1\]](#) This conformation is often more structurally diverse among kinases than the active "DFG-in" state, offering more opportunities for selective interactions.[\[1\]](#) Imatinib is a classic example of a successful Type II inhibitor.[\[1\]](#)

Question: I don't have a crystal structure of my target protein. What are my options?

Answer: While a crystal structure is ideal, its absence is not a complete roadblock.

- Homology Modeling: If a high-resolution structure of a closely related protein is available, you can generate a homology model of your target. While not as precise as a crystal structure, it can still provide valuable insights for rational design.[\[5\]](#)
- Fragment-Based Screening: This technique involves screening a library of small, low-molecular-weight compounds ("fragments") to identify weak binders.[\[9\]](#)[\[10\]](#)[\[11\]](#) These fragments can then be optimized and linked together to create more potent and selective inhibitors.[\[9\]](#) This approach can be particularly useful for identifying novel binding pockets.

## Troubleshooting Guide: Structure-Based Design

| Issue                                                                        | Potential Cause                                                                                | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             |
|------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Newly designed inhibitor shows reduced potency.                              | The modification intended to enhance selectivity disrupts a key interaction with the target.   | <ol style="list-style-type: none"><li>1. Re-examine the crystal structure or homology model: Ensure the modification doesn't clash with the binding pocket.</li><li>2. Perform computational docking and molecular dynamics simulations: Predict the binding mode of the new inhibitor and assess its stability.</li><li>3. Synthesize a small set of analogs: Systematically vary the size and chemical properties of the new substituent to find the optimal balance between selectivity and potency.</li></ol> |
| Inhibitor binds to the inactive conformation but has poor cellular activity. | The target kinase may not readily adopt the inactive conformation in the cellular environment. | <ol style="list-style-type: none"><li>1. Confirm the binding mode: Use biophysical techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate the binding mechanism.</li><li>2. Assess the conformational dynamics of the target: Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide insights into the conformational landscape of the kinase in solution.</li></ol>                                                                   |

## Section 2: Covalent Inhibition for Enhanced Selectivity

Covalent inhibitors form a stable bond with a specific amino acid residue in the target protein, often leading to prolonged inhibition and high potency.[\[12\]](#)

### Frequently Asked Questions (FAQs)

Question: How can I design a selective covalent pyrimidine inhibitor?

Answer: The key is to target a non-conserved, nucleophilic residue (typically cysteine) near the ATP-binding site.

- **Identify a Targetable Cysteine:** Analyze the sequence and structure of your target and off-target kinases to find a cysteine residue that is unique to your target or a small subset of kinases.
- **Choose the Right Warhead:** The electrophilic group on your inhibitor (the "warhead") should have reactivity that is tuned to react with the target cysteine without being overly reactive, which could lead to off-target effects.[\[13\]](#) Common warheads include acrylamides and vinyl sulfonamides.
- **Optimize the Reversible Binding Moiety:** The non-covalent interactions of the inhibitor with the binding pocket are crucial for positioning the warhead correctly for the covalent reaction to occur.[\[14\]](#)

Question: My covalent inhibitor is showing significant off-target effects. What can I do?

Answer: Off-target reactivity is a major concern with covalent inhibitors.[\[15\]](#)

- **Reduce Warhead Reactivity:** Synthesize analogs with less reactive electrophiles. This can decrease the rate of off-target modification.
- **Improve Reversible Binding Affinity:** Enhancing the non-covalent interactions can increase the local concentration of the inhibitor at the target site, favoring the desired covalent reaction over off-target reactions.

- **Proteomic Profiling:** Use chemical proteomics techniques to identify the off-target proteins. This information can then be used to guide the redesign of your inhibitor to avoid these interactions.

## Experimental Protocol: Assessing Covalent Inhibitor Selectivity

This protocol outlines a general workflow for evaluating the selectivity of a covalent pyrimidine inhibitor.

- **Kinase Panel Screening:**
  - Screen the inhibitor against a broad panel of kinases (e.g., the DiscoverX KINOMEScan™ panel) at a fixed concentration to identify potential off-targets.
- **IC50 Determination:**
  - For any identified off-targets, determine the IC50 value using a suitable kinase activity assay.[\[16\]](#)
- **Intact Protein Mass Spectrometry:**
  - Incubate the inhibitor with the target and off-target kinases.
  - Analyze the protein by mass spectrometry to confirm covalent modification. The mass of the modified protein should increase by the molecular weight of the inhibitor.
- **Cell-Based Target Engagement Assays:**
  - Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is engaging the target in a cellular context.

## Section 3: Leveraging Computational Chemistry

Computational tools are invaluable for predicting inhibitor selectivity and guiding the design of more specific compounds.[\[2\]](#)[\[17\]](#)[\[18\]](#)

## Frequently Asked Questions (FAQs)

Question: What computational methods can I use to predict the selectivity of my pyrimidine inhibitors?

Answer: Several computational approaches can provide valuable insights:

- **Molecular Docking:** This method predicts the preferred binding orientation of an inhibitor to its target.<sup>[4]</sup> Docking your inhibitor into the structures of both the target and off-target kinases can help identify potential steric clashes or favorable interactions that contribute to selectivity.<sup>[4]</sup>
- **Molecular Dynamics (MD) Simulations:** MD simulations provide a dynamic view of the inhibitor-protein complex, allowing you to assess the stability of the binding mode and identify key interactions over time.
- **Free Energy Calculations:** Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide quantitative predictions of binding affinities, which can be used to rank the selectivity of different inhibitor designs.

Question: My docking results don't correlate well with my experimental data. What could be the problem?

Answer: Discrepancies between computational predictions and experimental results are common and can arise from several factors.

- **Inaccurate Protein Structures:** The quality of the protein structure used for docking is critical. If using a homology model, inaccuracies in the model can lead to poor predictions.
- **Incorrect Ligand Protonation State:** The charge state of the inhibitor can significantly impact its binding mode. Ensure that the correct protonation state is used in the docking calculations.
- **Protein Flexibility:** Standard docking methods often treat the protein as rigid. If protein flexibility is important for inhibitor binding, more advanced methods that account for this, such as induced-fit docking or MD simulations, may be necessary.

## Troubleshooting Guide: Computational Modeling

| Issue                                                                   | Potential Cause                                                                                                            | Troubleshooting Steps                                                                                                                                                                                                     |
|-------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Docking poses are inconsistent across multiple runs.                    | The scoring function may not be accurately capturing the key interactions, or the conformational search may be incomplete. | 1. Try a different docking program or scoring function. 2. Increase the exhaustiveness of the conformational search. 3. Use experimental data (e.g., from SAR studies) to guide the docking.                              |
| MD simulations show the inhibitor dissociating from the binding pocket. | The initial binding pose may be incorrect, or the force field may not be accurately describing the system.                 | 1. Start the simulation from a different, well-validated binding pose. 2. Ensure the force field parameters for the ligand are appropriate. 3. Increase the simulation time to ensure the system has reached equilibrium. |

## Section 4: Advanced Strategies for Selectivity Enhancement

Beyond the core strategies, several other approaches can be employed to fine-tune inhibitor selectivity.

### Allosteric Inhibition

Targeting allosteric sites, which are distinct from the highly conserved ATP-binding pocket, is an attractive strategy for achieving high selectivity.<sup>[19][20]</sup> Allosteric inhibitors often exhibit a completely different pharmacological profile and can overcome resistance mutations that arise in the ATP-binding site.<sup>[20]</sup>

### Kinetic Selectivity

In addition to thermodynamic selectivity (binding affinity), kinetic selectivity (the rates of inhibitor association and dissociation) can play a crucial role in determining an inhibitor's overall efficacy

and duration of action.[21] An inhibitor with a slow dissociation rate from its target but a fast dissociation rate from off-targets can achieve a high degree of functional selectivity in a cellular context.[21]

## Scaffold Hopping

This strategy involves replacing the core chemical structure (scaffold) of an inhibitor with a different one while maintaining the key interactions with the target.[3] Scaffold hopping can lead to the discovery of novel inhibitor series with improved selectivity and physicochemical properties.[3][22]

## Visualizations

### Workflow for Enhancing Pyrimidine Inhibitor Selectivity



[Click to download full resolution via product page](#)

Caption: Iterative workflow for selectivity enhancement.

## Decision Tree for Troubleshooting Poor Selectivity



[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for poor selectivity.

## References

- Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. *Journal of Medicinal Chemistry*, 55(17), 7437-7451. [[Link](#)]
- Rosén, J., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. *ACS Medicinal Chemistry Letters*, 14(6), 843-850. [[Link](#)]
- Zhou, T., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. *Bioinformatics*, 32(12), i221-i228. [[Link](#)]
- El-Damasy, D. A., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. *Molecules*, 29(3), 698. [[Link](#)]
- Al-Jawabri, A., et al. (2024). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. *International Journal of Molecular Sciences*, 25(3), 1502. [[Link](#)]
- Liu, Y., et al. (2024). Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. *Medicinal Chemistry Research*, 33(1), 1-15. [[Link](#)]
- Jacobson, K. A., & Costanzi, S. (2012). Allosteric Modulation of Purine and Pyrimidine Receptors. *Methods in Molecular Biology*, 897, 109-131. [[Link](#)]
- Scott, J. D., et al. (2015). Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis. *Journal of Medicinal Chemistry*, 58(20), 8146-8164. [[Link](#)]
- Zhou, T., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. *Bioinformatics*, 32(12), i221-i228. [[Link](#)]
- von der Heide, F., et al. (2021). Structure-Based Design of Selective Salt-Inducible Kinase Inhibitors. *Journal of Medicinal Chemistry*, 64(12), 8438-8451. [[Link](#)]
- Staben, S. T., et al. (2019). Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 29(17), 2419-2424. [[Link](#)]

- Hsieh, M.-T., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. *Molecules*, 29(3), 735. [\[Link\]](#)
- Muth, F. M., et al. (2016). Covalent Inhibition in Drug Discovery. *Current Opinion in Chemical Biology*, 32, 1-11. [\[Link\]](#)
- Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Selective PI3K $\delta$  Inhibitors Containing Pyridopyrimidine Scaffold. *Future Medicinal Chemistry*, 15(16), 1435-1449. [\[Link\]](#)
- Scott, J. D., et al. (2015). Discovery and Optimization of a Series of Pyrimidine-based Phosphodiesterase 10A (PDE10A) Inhibitors Through Fragment Screening, Structure-Based Design, and Parallel Synthesis. *ResearchGate*. [\[Link\]](#)
- Enzymlogi. (2017). Profiling the kinetic selectivity of kinase marketed drugs. *Enzymlogi*. [\[Link\]](#)
- Scott, J. D., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. *ACS Medicinal Chemistry Letters*, 7(9), 834-839. [\[Link\]](#)
- Lebrave, X., et al. (2015). Structure-Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1). *Journal of Medicinal Chemistry*, 58(15), 6214-6228. [\[Link\]](#)
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. *Reaction Biology*. [\[Link\]](#)
- Le, T. H., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. *International Journal of Molecular Sciences*, 25(3), 1735. [\[Link\]](#)
- Erlanson, D. A. (2012). Recent Developments in Fragment-Based Drug Discovery. *Journal of Medicinal Chemistry*, 55(10), 4557-4568. [\[Link\]](#)
- Taylor, K. A., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. *Journal of Chemical Theory and Computation*, 19(5), 1360-1372. [\[Link\]](#)

- Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [\[Link\]](#)
- Vieth, M., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(7), 345-349. [\[Link\]](#)
- Progress in Chemical and Biochemical Research. (2023). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Progress in Chemical and Biochemical Research, 6(4), 362-375. [\[Link\]](#)
- Lindsley, C. W., & Emmitte, K. A. (2013). Drugs for Allosteric Sites on Receptors. Annual Reports in Medicinal Chemistry, 48, 273-288. [\[Link\]](#)
- Strelow, J. M. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry, 67(13), 10459-10462. [\[Link\]](#)
- Fabian, M. A., et al. (2005). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 23(3), 329-336. [\[Link\]](#)
- ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [\[Link\]](#)
- Welsch, M. E., et al. (2010). Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry, 53(4), 1317-1331. [\[Link\]](#)
- Versele, M., & Ljanquist, K. (2011). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. [\[Link\]](#)
- Scheufler, C., et al. (2016). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. ACS Medicinal Chemistry Letters, 7(7), 669-674. [\[Link\]](#)
- Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [\[Link\]](#)
- Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the

National Academy of Sciences, 111(1), 173-178. [[Link](#)]

- Wang, L., et al. (2021). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. *Cancers*, 13(16), 4058. [[Link](#)]
- Gomaa, H. A. M., et al. (2023). Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. *PAIN*, 164(1), S1-S11. [[Link](#)]
- Vieth, M., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. *ACS Medicinal Chemistry Letters*, 1(7), 345-349. [[Link](#)]
- Zhu, J., et al. (2024). Identification of pyrimidine structure-based compounds as allosteric ligands of the dopamine transporter as therapeutic agents for NeuroHIV. *Journal of Pharmacology and Experimental Therapeutics*. [[Link](#)]
- ChEMBL. (n.d.). Document: Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. (ChEMBL4610114). ChEMBL. [[Link](#)]
- Wang, L., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. *Frontiers in Oncology*, 11, 706202. [[Link](#)]
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [[Link](#)]
- Kendall, D. A., et al. (2018). Pyrimidinyl Biphenylureas Act as Allosteric Modulators to Activate Cannabinoid Receptor 1 and Initiate  $\beta$ -Arrestin-Dependent Responses. *Molecular Pharmacology*, 94(6), 1343-1354. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [academic.oup.com](https://academic.oup.com) [[academic.oup.com](https://academic.oup.com)]
- 3. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 4. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 5. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 6. [news-medical.net](https://news-medical.net) [[news-medical.net](https://news-medical.net)]
- 7. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1) - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 11. Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 13. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 14. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. Covalent Inhibition in Drug Discovery - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 16. [reactionbiology.com](https://reactionbiology.com) [[reactionbiology.com](https://reactionbiology.com)]
- 17. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 18. Computational Modeling of Kinase Inhibitor Selectivity - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 19. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 20. Drugs for Allosteric Sites on Receptors - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 21. Profiling the kinetic selectivity of kinase marketed drugs | Enzymologic [[enzymologic.com](https://enzymologic.com)]
- 22. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- To cite this document: BenchChem. [Technical Support Center: Enhancing Pyrimidine Inhibitor Selectivity]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1326740#strategies-to-enhance-the-selectivity-of-pyrimidine-inhibitors>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)